molecular formula C12H14O2 B1346432 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- CAS No. 53863-68-6

1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl-

Cat. No.: B1346432
CAS No.: 53863-68-6
M. Wt: 190.24 g/mol
InChI Key: HADPARVFTQANAI-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features methoxy and methyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives.

    Functional Group Introduction: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Cyclization: The formation of the naphthalenone structure is achieved through cyclization reactions, often involving acid or base catalysis.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Processes: Utilizing metal catalysts to enhance reaction efficiency.

    Optimized Reaction Conditions: High-pressure and temperature conditions to maximize yield.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-: Lacks the methyl group, leading to different reactivity.

    1(2H)-Naphthalenone, 3,4-dihydro-8-methyl-: Lacks the methoxy group, affecting its chemical properties.

    1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-7-methyl-: Positional isomer with different substitution pattern.

Properties

IUPAC Name

5-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-6-7-11(14-2)9-4-3-5-10(13)12(8)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADPARVFTQANAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300320
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53863-68-6
Record name NSC135932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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